molecular formula C10H12ClN3 B1441346 2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile CAS No. 1053659-06-5

2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile

Cat. No. B1441346
M. Wt: 209.67 g/mol
InChI Key: YZNMYSTVELIKTP-UHFFFAOYSA-N
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Description

The compound “2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile” is a complex organic molecule. It contains a chloroethylamino group, which is common in many pharmaceuticals and industrial chemicals . It also contains a nitrile group, which is a functional group consisting of a carbon triple-bonded to a nitrogen .


Chemical Reactions Analysis

The chemical reactions of this compound would likely depend on the conditions and the other reactants present. The chloroethylamino group could potentially undergo substitution reactions with other nucleophiles .

Scientific Research Applications

  • Biotechnological Applications of Chitosan Derivatives

    • Field : Biotechnology .
    • Application : Chitosan derivatives with ACE inhibitor activity were synthesized by carboxylation with –COCH2CH2COO– and subsequent grafting with 2-chloroethylamino hydrochloride .
    • Method : The method involves carboxylation followed by grafting with 2-chloroethylamino hydrochloride .
    • Results : The resulting chitosan derivatives exhibit potential in various biotechnological applications, such as anti-hypertensive therapy, anti-oxidant, anti-microbial, anti-allergic, immunostimulant, cancer therapy, delivery of genetic materials, delivery of bone morphogenetic type-2, wound healing, treatment of wastewater, hypocholesterolemic, and bio-imaging .
  • Derivatizing Reagent for Amino Acids, Dipeptides, and Nucleotides

    • Field : Biochemistry .
    • Application : 2-Chloroethylamine hydrochloride is used as a derivatizing reagent for amino acids, dipeptides, and nucleotides .
    • Method : The method involves the use of 2-Chloroethylamine hydrochloride as a derivatizing reagent .
    • Results : The results of this application are not specified in the source .
  • Anti-Cancer Activity

    • Field : Oncology .
    • Application : m-bis-(2-chloroethylamino)-dl-phenylalanine was tested against four tumors in mice .
    • Method : The method involves the administration of m-bis-(2-chloroethylamino)-dl-phenylalanine to mice with tumors .
    • Results : The meta compound appeared to be more active than para compound against S-180, S-91, and Ca-755; it appeared to be slightly less active against L1210 .
  • Synthesis of Dipeptide Derivatives
    • Field : Biochemistry .
    • Application : A series of L,L- and D,D- dipeptide derivatives composed of phenylglycine, phenylalanine, homophenylalanine, and valine and containing a 2-chloroethylamino group at the C-terminus .
    • Method : The method involves the synthesis of dipeptide derivatives with a 2-chloroethylamino group at the C-terminus .
    • Results : The results of this application are not specified in the source .
  • Anti-Tumor Activity
    • Field : Oncology .
    • Application : m-bis-(2-chloroethylamino)-dl-phenylalanine was tested against four tumors in mice .
    • Method : The method involves the administration of m-bis-(2-chloroethylamino)-dl-phenylalanine to mice with tumors .
    • Results : The meta compound appeared to be more active than para compound against S-180, S-91, and Ca-755; it appeared to be slightly less active against L1210 .

properties

IUPAC Name

2-(2-chloroethylamino)-4,6-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3/c1-7-5-8(2)14-10(9(7)6-12)13-4-3-11/h5H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNMYSTVELIKTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)NCCCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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